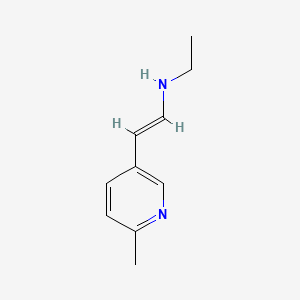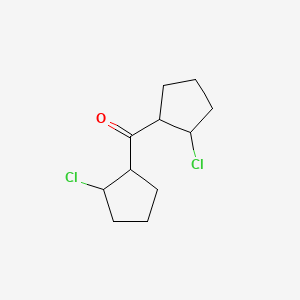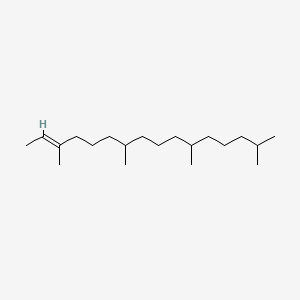
Einecs 265-849-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, C10-13-alkyl derivatives , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is a mixture of alkylbenzenes with alkyl chains ranging from 10 to 13 carbon atoms. It is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, C10-13-alkyl derivatives typically involves the alkylation of benzene with olefins (alkenes) containing 10 to 13 carbon atoms. This reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3) or hydrofluoric acid (HF), under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H6+R-CH=CH2→C6H5R
where ( \text{R} ) represents the alkyl group with 10 to 13 carbon atoms.
Industrial Production Methods
In industrial settings, the production of Benzene, C10-13-alkyl derivatives is carried out in large-scale reactors. The process involves the continuous feeding of benzene and the olefin into the reactor, along with the catalyst. The reaction mixture is then subjected to distillation to separate the desired alkylbenzene products from unreacted benzene and other by-products.
化学反応の分析
Types of Reactions
Benzene, C10-13-alkyl derivatives can undergo various chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can be hydrogenated to form cyclohexane derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Alkylbenzoic acids
Reduction: Cyclohexyl derivatives
Substitution: Halogenated alkylbenzenes, nitroalkylbenzenes, sulfonated alkylbenzenes
科学的研究の応用
Benzene, C10-13-alkyl derivatives have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of surfactants, detergents, and lubricants.
Biology: Studied for their potential effects on biological systems and their interactions with cellular components.
Medicine: Investigated for their potential use in drug delivery systems and as precursors for pharmaceutical compounds.
Industry: Employed in the production of plasticizers, resins, and other polymeric materials.
作用機序
The mechanism of action of Benzene, C10-13-alkyl derivatives involves their interaction with various molecular targets and pathways. The alkyl side chains can interact with hydrophobic regions of proteins and cell membranes, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- Benzene, C8-10-alkyl derivatives
- Benzene, C12-15-alkyl derivatives
- Toluene, C7-9-alkyl derivatives
Uniqueness
Benzene, C10-13-alkyl derivatives are unique due to their specific alkyl chain length, which imparts distinct physical and chemical properties. These properties make them particularly suitable for applications requiring specific hydrophobicity and reactivity profiles.
特性
CAS番号 |
65644-56-6 |
|---|---|
分子式 |
C3H6CaO4+2 |
分子量 |
146.16 g/mol |
IUPAC名 |
calcium;2,3-dihydroxypropanoic acid |
InChI |
InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+2 |
InChIキー |
AWJNHTPICURSMP-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)O)O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



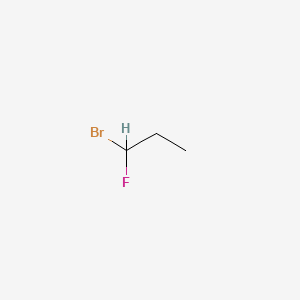

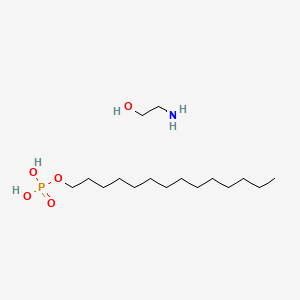
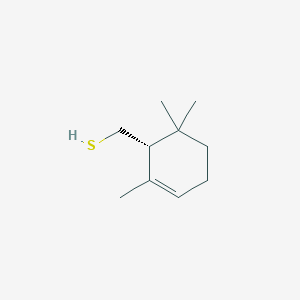

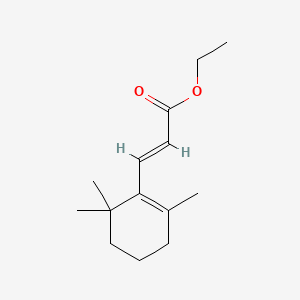



![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
